RS6212 was synthesized and characterized in laboratory settings, with its development primarily occurring in research institutions focused on drug discovery. The compound has been subjected to various studies to evaluate its pharmacological properties and potential therapeutic uses.
In terms of chemical classification, RS6212 can be categorized as an organic compound due to its carbon-based structure. It is often classified under the category of heterocycles, which are compounds containing a ring structure that includes atoms other than carbon.
The synthesis of RS6212 involves several steps that typically include the formation of key intermediates followed by coupling reactions. Common methods for synthesizing compounds like RS6212 include:
The synthesis often requires specific reagents and catalysts to facilitate the reactions efficiently. For example, palladium-catalyzed cross-coupling reactions are commonly employed in the formation of carbon-carbon bonds during the synthesis process.
The molecular structure of RS6212 can be represented by its chemical formula, which indicates the types and numbers of atoms present in the molecule. The compound features a complex arrangement that includes multiple functional groups contributing to its biological activity.
RS6212 participates in various chemical reactions that are essential for its evaluation as a therapeutic agent. Some notable reactions include:
The reactivity profile of RS6212 can be studied using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to monitor reaction progress and product formation.
The mechanism of action of RS6212 involves its interaction with specific molecular targets within cells, leading to downstream effects that can alter cellular functions. This may include:
Research studies often utilize biochemical assays to elucidate the mechanism by which RS6212 exerts its effects on target cells, providing insights into dose-response relationships and efficacy.
RS6212 exhibits several physical properties that are important for its characterization:
Chemical properties such as reactivity with acids or bases and stability under light exposure are critical for understanding how RS6212 behaves in biological systems.
Relevant data includes:
RS6212 has potential applications in various scientific fields:
RS6212 (CAS 2097925-52-3) is a potent and specific inhibitor of lactate dehydrogenase A (LDHA) with a chemical structure consisting of a benzo[d]isothiazole dioxide core linked to a cyclopenta[c]pyridazine ring via a piperidine bridge. This configuration enables high-affinity interactions with the LDHA active site. The sulfone oxygen of the benzo[d]isothiazole dioxide moiety forms critical hydrogen bonds with Arg168 and Thr247 residues in the LDHA catalytic pocket, while the bicyclic system engages in hydrophobic contacts with Ala237 and His192. Additionally, aromatic stacking interactions with Tyr238 enhance binding stability [1] [2].
The specificity of RS6212 for LDHA over LDHB is structurally determined by key amino acid variations surrounding the active site. Comparative analysis reveals that Ala30, Met41, Lys131, Gln233, and Ala259 in LDHA (corresponding to Gln30, Gly41, Ile131, Met233, and Ile259 in LDHB) create a distinct electrostatic and steric environment. Molecular dynamics simulations demonstrate that Met41 in LDHA forms van der Waals interactions with the inhibitor's cyclopentane ring, while the bulkier Ile131 in LDHB induces steric hindrance that reduces binding affinity by approximately 15-fold. Site-directed mutagenesis studies confirm that LDHA mutants with LDHB-like residues (e.g., M41G, K131I) exhibit significantly reduced RS6212 sensitivity [9].
Table 1: Key Structural Determinants of RS6212 Selectivity for LDHA vs. LDHB
Amino Acid Position | LDHA Residue | LDHB Residue | Interaction Type with RS6212 |
---|---|---|---|
30 | Ala | Gln | Steric accommodation |
41 | Met | Gly | Hydrophobic stabilization |
131 | Lys | Ile | Electrostatic repulsion in LDHB |
233 | Gln | Met | H-bond disruption in LDHB |
259 | Ala | Ile | Steric hindrance in LDHB |
RS6212 inhibits LDHA with a half-maximal inhibitory concentration (IC₅₀) of 12.03 μM in enzymatic assays, demonstrating >195-fold greater potency than the reference inhibitor sodium oxamate. Kinetic analyses reveal distinct inhibition patterns across LDH isoforms:
The temperature dependence of inhibition is notable. At 35°C, RS6212 achieves maximal LDHA inhibition, but efficacy declines sharply above 40°C due to thermal destabilization of key binding residues. This contrasts with LDHA mutants like M41G and K131I, which retain functional activity up to 60°C in the reverse reaction (lactate to pyruvate) [9].
Table 2: Comparative Kinetic Parameters of RS6212 Against LDH Isoforms
Parameter | LDHA | LDHB | Cardiac Isoform (LDH-1) |
---|---|---|---|
IC₅₀ (μM) | 12.03 ± 0.85 | >200 | >500 |
Kᵢ (μM) vs. pyruvate | 8.2 ± 1.1 | Not applicable | Not applicable |
Vₘₐₓ reduction (%) | 78 | <10 | <5 |
k꜀ₐₜ/Kₘ reduction (%) | 94 | 22 | 8 |
Temperature optimum | 35°C | 40°C | 45°C |
RS6212 operates through a unique hybrid inhibition mechanism distinct from classical orthosteric inhibitors. While it occupies the substrate-binding pocket, binding induces long-range conformational changes in the "active-site loop" (residues 98–110) and repositions the catalytic His195. This shifts LDHA toward a tense (T) state with reduced substrate affinity, characteristic of allosteric modulation. The inhibitor stabilizes a closed conformation of the NADH-binding Rossmann domain (residues 20–162), decreasing cofactor accessibility by 40% [9] [10].
Unlike competitive inhibitors such as oxamate, RS6212:
Functional synergy with mitochondrial inhibitors like rotenone arises from this allosteric profile. RS6212 (100 nM) combined with rotenone (50 nM) increases PARP cleavage 2.8-fold in HCT116 cells by simultaneously suppressing glycolysis (via LDHA inhibition) and oxidative phosphorylation (via complex I inhibition), forcing cancer cells into metabolic crisis [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1